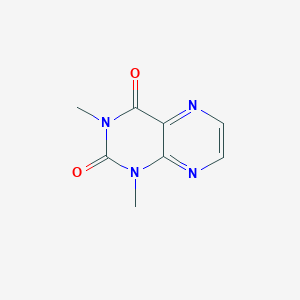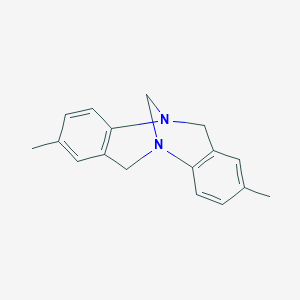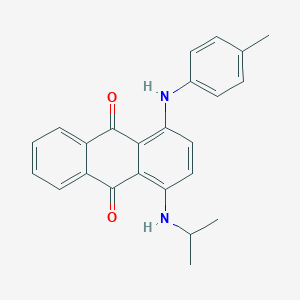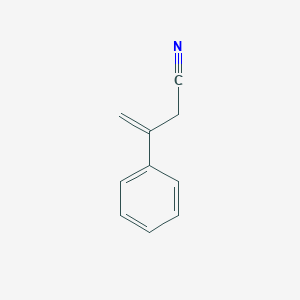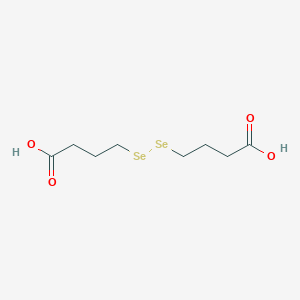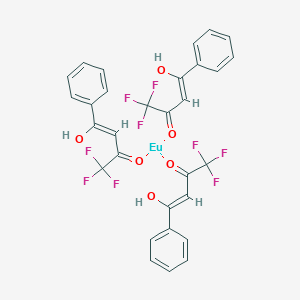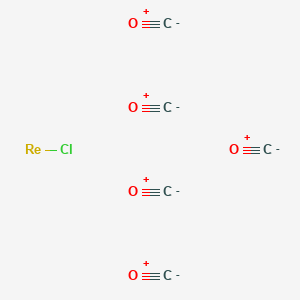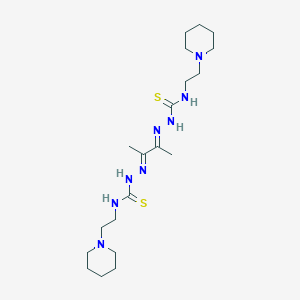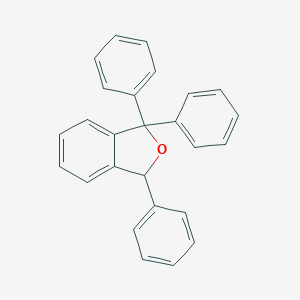
Phthalan, 1,1,3-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalan, 1,1,3-triphenyl- is a chemical compound that has recently gained attention in scientific research. It is commonly used in the synthesis of various organic compounds and has shown promising results in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Phthalan, 1,1,3-triphenyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. Further research is needed to fully understand the mechanism of action of Phthalan, 1,1,3-triphenyl-.
Efectos Bioquímicos Y Fisiológicos
Phthalan, 1,1,3-triphenyl- has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and decrease the growth of cancer cells. It has also been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phthalan, 1,1,3-triphenyl- has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it ideal for use in organic synthesis. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of Phthalan, 1,1,3-triphenyl- is that its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on Phthalan, 1,1,3-triphenyl-. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and determine its potential as a therapeutic agent. Another direction is to explore its potential in material science and organic synthesis. Further research is also needed to fully understand its mechanism of action and potential limitations.
Conclusion
Phthalan, 1,1,3-triphenyl- is a promising chemical compound that has shown potential in various scientific research applications. Its easy synthesis, low toxicity profile, and potential therapeutic properties make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
Phthalan, 1,1,3-triphenyl- can be synthesized through various methods, including the reaction of phthalic anhydride with triphenylphosphine in the presence of a base. This method yields a high purity of Phthalan, 1,1,3-triphenyl- and has been widely used in research.
Aplicaciones Científicas De Investigación
Phthalan, 1,1,3-triphenyl- has shown potential in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. It has been used to synthesize various organic compounds, including natural products and pharmaceuticals. In medicinal chemistry, Phthalan, 1,1,3-triphenyl- has been shown to exhibit anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
15115-65-8 |
|---|---|
Nombre del producto |
Phthalan, 1,1,3-triphenyl- |
Fórmula molecular |
C26H20O |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1,3,3-triphenyl-1H-2-benzofuran |
InChI |
InChI=1S/C26H20O/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |
Clave InChI |
AWCOLNDIUXTEPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
1,1,3-Triphenyl-1,3-dihydroisobenzofuran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




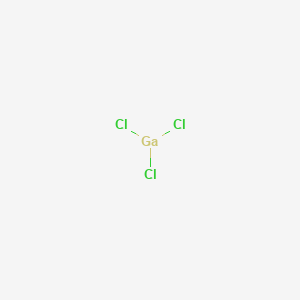
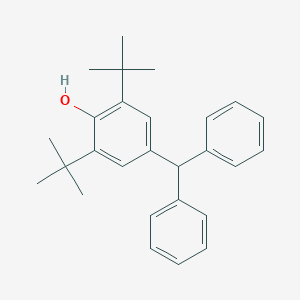
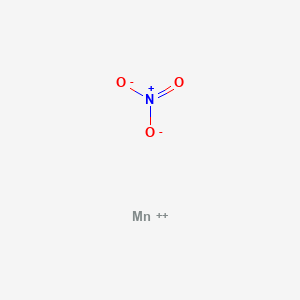

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
